2,2-Difluorospiro[2.5]octane-7-carboxylic acid
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Overview
Description
2,2-Difluorospiro[25]octane-7-carboxylic acid is a fluorinated organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorospiro[2.5]octane-7-carboxylic acid typically involves the reaction of spiro[2.5]octane-7-carboxylic acid with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorospiro[2.5]octane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include fluorinated alcohols, ketones, and substituted spirocyclic compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2,2-Difluorospiro[2.5]octane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds show enhanced efficacy.
Mechanism of Action
The mechanism of action of 2,2-Difluorospiro[2.5]octane-7-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorospiro[2.5]octane-6-carboxylic acid
- 2,2-Difluorospiro[2.5]octane-8-carboxylic acid
Uniqueness
2,2-Difluorospiro[2.5]octane-7-carboxylic acid is unique due to its specific spirocyclic structure and the position of the fluorine atoms. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,2-difluorospiro[2.5]octane-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)5-8(9)3-1-2-6(4-8)7(12)13/h6H,1-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHYRHUDECVMHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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